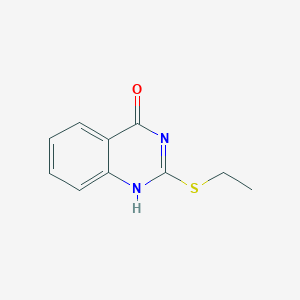

4(3H)-Quinazolinone, 2-(ethylthio)-

Description

Significance of Heterocyclic Scaffolds in Drug Discovery Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in drug discovery. researchgate.netmdpi.com Over 85% of all biologically active chemical entities contain a heterocycle, a testament to their central role in modern drug design. researchgate.net Their prevalence stems from their structural diversity and versatility, which make them attractive building blocks for designing novel pharmaceutical agents with a wide array of therapeutic applications, including as antibiotics, antivirals, antifungals, and antitumor agents. scispace.com

The significance of heterocyclic scaffolds lies in their ability to provide a framework that can be readily modified to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate. researchgate.net Strategic modifications to the heterocyclic core, such as altering substitution patterns, fusing rings, or introducing new functional groups, allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic parameters of lead compounds. nih.gov This process enhances their therapeutic potential while minimizing off-target effects. nih.gov Furthermore, heterocyclic compounds are instrumental in addressing the significant challenge of drug resistance in infectious diseases and cancer by providing a platform for the development of novel agents that can circumvent resistance mechanisms. nih.gov

Overview of the Quinazolinone Nucleus as a Privileged Structure in Academic Research

Among the vast number of heterocyclic systems, the quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to molecules or scaffolds that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the discovery of new drugs. nih.gov The quinazoline (B50416) framework, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, and its oxidized form, quinazolinone, are the building blocks of over 150 naturally occurring alkaloids and are present in numerous synthetic compounds with a broad spectrum of biological activities. nih.gov

The continuous interest in the quinazolinone moiety is driven by its stability and the relative ease of its synthesis, allowing for the creation of large and diverse chemical libraries. nih.gov Its lipophilic nature facilitates penetration of the blood-brain barrier, making it a suitable scaffold for targeting the central nervous system. nih.gov The versatility of the quinazolinone nucleus is demonstrated by its presence in approved drugs and its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects. nih.govnih.govmdpi.com

Historical Context of Quinazolinone Research with Emphasis on Substituted Derivatives

The history of quinazoline chemistry dates back to 1869 with the first synthesis of a quinazoline derivative. nih.gov However, it was the subsequent exploration of substituted derivatives that unlocked the vast therapeutic potential of this scaffold. Early research focused on the synthesis and evaluation of various substituted quinazolinones, revealing that the nature and position of substituents on the quinazolinone ring system profoundly influence its biological activity. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of potent quinazolinone-based therapeutic agents. nih.gov For instance, substitutions at the 2 and 3-positions of the quinazolinone ring have been shown to be critical for modulating antimicrobial and cytotoxic activities. nih.gov The introduction of a substituted aromatic ring at the 3-position and various groups, such as methyl or thiol, at the 2-position are often essential for potent biological effects. nih.gov The development of synthetic methodologies, including metal-catalyzed cross-coupling reactions, has further expanded the accessible chemical space for substituted quinazolinone derivatives, leading to the discovery of compounds with improved efficacy and selectivity. researchgate.net This has resulted in a plethora of research on derivatives with diverse functionalities, leading to compounds with activities ranging from anticancer to anticonvulsant. nih.govmdpi.com

Rationale for Focused Research on 4(3H)-Quinazolinone, 2-(ethylthio)- and its Derivatives

The compound 4(3H)-Quinazolinone, 2-(ethylthio)- serves as a key intermediate and a versatile building block in the synthesis of a wide array of functionalized quinazolinone derivatives. The ethylthio group at the 2-position is a particularly useful handle for introducing further chemical diversity through various reactions, such as nucleophilic substitution. This allows for the systematic modification of the scaffold to explore structure-activity relationships and optimize biological activity against various therapeutic targets.

Research has demonstrated the potential of derivatives synthesized from this specific scaffold. For example, new derivatives of 2-ethylthio-4-methylaminoquinazoline have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. mdpi.com This highlights the potential of the 2-(ethylthio) quinazolinone core in developing novel agents to combat infectious diseases.

Furthermore, the 2-thio functionality of related quinazolinones has been exploited to develop potent inhibitors of key biological targets. For instance, S-alkylated quinazolin-4(3H)-ones have been investigated as dual inhibitors of EGFR and VEGFR-2 kinases, which are important targets in cancer therapy. nih.gov The ability to readily modify the 2-(ethylthio) group allows for the generation of extensive libraries of compounds for screening against a multitude of biological targets, making 4(3H)-Quinazolinone, 2-(ethylthio)- a compound of significant interest for focused research in contemporary medicinal chemistry.

Table 1: Biological Activities of Selected Quinazolinone Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Reference(s) |

| 2-Aryl-substituted quinazolines | Antiproliferative | Moderate potency against various cancer cell lines | nih.gov |

| 2,3-Disubstituted-4-(3H) quinazolinones | Anticonvulsant | Activity against electroshock-induced and PTZ-induced seizures | mdpi.com |

| 2-Ethylthio-4-methylaminoquinazoline derivatives | Antitubercular | Inhibition of cytochrome bc1 in Mycobacterium tuberculosis | mdpi.com |

| 2-Thioquinazolin-4(3H)-ones | Anticancer | Dual EGFR/VEGFR-2 kinase inhibition | nih.gov |

| 4-Anilino-quinazoline derivatives | Anticancer | Selective HER2 over EGFR inhibition | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-14-10-11-8-6-4-3-5-7(8)9(13)12-10/h3-6H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWARAOPWFPYGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168462 | |

| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16802-73-6 | |

| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016802736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3h Quinazolinone, 2 Ethylthio and Its Structural Analogs

Established Synthetic Pathways for the 4(3H)-Quinazolinone Core Structure

The construction of the fundamental 4(3H)-quinazolinone scaffold can be achieved through several well-established and innovative synthetic routes. These methods offer versatility in terms of starting materials, reaction conditions, and the potential for introducing various substituents.

Niementowski Quinazoline (B50416) Synthesis and its Modern Adaptations

The Niementowski quinazoline synthesis is a classical and widely utilized method for the preparation of 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones). wikipedia.orgnih.gov This reaction typically involves the condensation of anthranilic acids with amides at elevated temperatures. wikipedia.orgchem-station.com The traditional approach often requires harsh conditions, including high temperatures and long reaction times. nih.gov

In recent years, significant efforts have been made to develop more efficient and environmentally benign modifications to the original Niementowski protocol. These modern adaptations often employ microwave irradiation to accelerate the reaction, leading to shorter reaction times and improved yields. nih.govfrontiersin.orgresearchgate.net For instance, the use of solid supports like acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 in solvent-free microwave-assisted conditions has proven effective. nih.gov Furthermore, the reaction has been extended to synthesize 2,3-disubstituted-4(3H)-quinazolinones by reacting different aromatic and heteroaromatic carboxylic acids with amines under microwave irradiation. researchgate.net

The versatility of the Niementowski reaction is also demonstrated in its application to the synthesis of complex molecules, including potential EGFR-inhibiting compounds and tri- and tetra-cyclic quinazolines. wikipedia.org

Microwave-Assisted Synthetic Approaches to Quinazolinones

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and often cleaner reaction profiles. nih.govfrontiersin.orgrsc.orgnih.gov The synthesis of quinazolinones has greatly benefited from this technology.

Several microwave-assisted protocols have been developed for quinazolinone synthesis. One notable method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water or DMF. rsc.orgsci-hub.cat This approach is lauded for its green credentials, utilizing an environmentally benign solvent and an inexpensive iron catalyst. rsc.orgsci-hub.cat Another innovative microwave-assisted method involves the reaction of anthranilic acid and ethanolamine, providing a one-step formal total synthesis of the alkaloid tryptoquivaline (B1215208) G. vanderbilt.edu

Microwave irradiation has also been successfully applied to the Niementowski reaction, significantly reducing reaction times and improving yields. nih.govfrontiersin.org For example, the reaction of anthranilic acids with formamide (B127407) can be efficiently carried out under microwave irradiation using acidic solid supports. nih.gov

| Starting Materials | Catalyst/Conditions | Product | Reference |

| Substituted 2-halobenzoic acids, amidines | Iron catalyst, Microwave, Water/DMF | Quinazolinone derivatives | rsc.orgsci-hub.cat |

| Anthranilic acid, ethanolamine | Microwave | N-substituted quinazolinones | vanderbilt.edu |

| Anthranilic acids, formamide | Acidic solid support, Microwave | 3H-quinazolin-4-ones | nih.gov |

| Isatoic anhydride (B1165640), amine, orthoester | Microwave irradiation | 2,3-disubstituted quinazolin-4(3H)-ones | rsc.org |

Metal-Mediated and Catalytic Cyclization Reactions

Transition-metal catalysis has become an indispensable tool for the synthesis of quinazolines and quinazolinones, offering mild reaction conditions and high functional group tolerance. nih.govnih.gov Various metals, including palladium, copper, iron, and manganese, have been employed to catalyze the formation of the quinazoline ring system. nih.govnih.gov

Palladium-catalyzed reactions, such as the tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids, have been developed for the synthesis of quinazoline derivatives. nih.gov Copper-catalyzed methods are also prevalent, for instance, in the one-pot three-component aerobic oxidative cyclization for the synthesis of quinazolines. nih.gov

Iron-catalyzed C-H bond activation and cyclization reactions have gained attention as a more sustainable approach. nih.gov For example, FeBr2 has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. nih.gov Manganese-catalyzed reactions, such as the Mn/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides, provide another efficient route to quinazoline derivatives. nih.gov

Transition-metal-free approaches have also been developed, such as the tandem cyclization of 2-halobenzoic acids with amidines using a strong base like KOH in DMSO at elevated temperatures. rsc.org

Strategies for Introducing the 2-(ethylthio)- Moiety

Once the 4(3H)-quinazolinone core is assembled, the next critical step is the introduction of the 2-(ethylthio)- group. This is typically achieved through reactions at the C-2 position of a suitable quinazolinone precursor.

Nucleophilic Substitution Reactions at the C-2 Position

The C-2 position of the quinazoline ring is susceptible to nucleophilic attack, particularly when a good leaving group is present. wikipedia.org This reactivity allows for the introduction of various substituents, including the ethylthio group.

In 2,4-dihaloquinazolines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. nih.govnih.gov However, under more forcing conditions, such as higher temperatures or microwave irradiation, substitution at the C-2 position can be achieved. nih.gov A common strategy involves the use of a 2-chloro-4(3H)-quinazolinone intermediate, where the chlorine atom at the C-2 position can be displaced by a nucleophile like ethanethiol (B150549) or its corresponding thiolate.

Recent research has also explored the "sulfonyl group dance" on the quinazoline core, where a sulfonyl group at C-2 can be displaced by a nucleophile. nih.gov This methodology has been applied to the synthesis of pharmaceutically active compounds. nih.gov

Alkylation of 2-Mercapto-4(3H)-quinazolinone Precursors

A more direct and widely used method for the synthesis of 2-(ethylthio)-4(3H)-quinazolinone involves the S-alkylation of a 2-mercapto-4(3H)-quinazolinone precursor. nih.govsapub.orgnih.gov This precursor, also known as 2-thioxo-1,2,3,4-tetrahydro-4-quinazolinone, is readily prepared and serves as a versatile intermediate. sapub.orgsigmaaldrich.com

The alkylation is typically carried out by reacting the 2-mercapto-4(3H)-quinazolinone with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. nih.govnih.gov Common bases used for this transformation include potassium carbonate, sodium hydroxide, or triethylamine. The reaction is often performed in a polar aprotic solvent like acetone (B3395972) or ethanol. nih.govsapub.orgnih.gov

For example, 2-S-alkylated-3-phenylquinazolin-4(3H)-ones have been synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-ones with ethyl bromoacetate (B1195939) using potassium carbonate in acetone at room temperature. nih.gov Similarly, various 2-substituted mercapto-4(3H)-quinazolinones have been prepared by treating the corresponding 2-mercaptoquinazolinone with a halo-compound in acetone in the presence of potassium carbonate. nih.gov

| Precursor | Reagent | Base | Product | Reference |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl bromoacetate | K2CO3 | 2-S-Acetatequinazolin-4(3H)-one | nih.gov |

| 2-Mercapto-4(3H)-quinazolinone | 2-Chloro-N-substituted amide | K2CO3 | 2-Substituted mercapto-4(3H)-quinazolinone | nih.gov |

| 2-Thioxo-3-phenyl-quinazolin-4(3H)one | Ethyl chloroacetate | - | Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate | sapub.org |

Functionalization and Derivatization at the N-3 Position

The nitrogen atom at position 3 of the quinazolinone ring is readily amenable to substitution, providing a key handle for modulating the physicochemical and biological properties of the resulting molecules. This is often achieved through reactions with various electrophiles after deprotonation of the N-H group or by starting from precursors like isatoic anhydride and a primary amine. rsc.org

The incorporation of aryl and heteroaryl moieties at the N-3 position is a common strategy in the synthesis of quinazolinone analogs. One prevalent method involves the cyclization of N-acyl anthranilic acids or the use of benzoxazinone (B8607429) intermediates which then react with aromatic amines. For instance, 2,3-disubstituted quinazolinones with a phenyl group at the N-3 position have been synthesized by reacting 2-substituted benzoxazinones with aniline. nih.gov

A highly efficient, one-pot, three-component reaction (3-MCR) under solvent-free conditions has been developed for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org This method involves the reaction of isatoic anhydride, an amine (including various substituted anilines and heteroaromatic amines), and an orthoester. rsc.org This approach has proven effective for a wide range of substrates, affording the desired N-3 aryl-substituted products in excellent yields. rsc.org Microwave irradiation can also be employed to accelerate these reactions. rsc.org

Further derivatization can occur at the 2-position. For example, a 3-phenyl substituted quinazolinone can be further modified at the 2-position side chain to introduce other heterocyclic systems like pyrazolyl or oxadiazolyl moieties. sapub.org

Table 1: Examples of N-3 Aromatic/Heteroaromatic Substituted Quinazolinone Analogs

| N-3 Substituent | 2-Position Precursor/Substituent | Synthetic Method | Reference |

|---|---|---|---|

| Phenyl | -thioacetate, subsequently hydrazide | Reaction of 2-thioxo-3-phenyl-quinazolin-4(3H)one with ethyl chloroacetate | sapub.org |

| Phenyl | -propyl | Reaction of 2-propyl-benzoxazinone with aniline | nih.gov |

Similar to aromatic amines, aliphatic and cyclic amines can be used to introduce a diverse range of substituents at the N-3 position. The one-pot reaction of isatoic anhydride, an orthoester, and an aliphatic or cycloalkyl amine provides a direct route to N-3 alkylated or cyclized 2-substituted quinazolin-4(3H)-ones. rsc.org For example, benzyl (B1604629) amine has been used to produce N-3 benzyl quinazolinones. nih.gov

Alkylation at the N-3 position can also be achieved by reacting the N-H of a pre-formed quinazolinone ring with an appropriate alkyl halide. A notable example involves the synthesis of 4-(2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide, where an ethylbenzenesulfonamide moiety is attached to the N-3 position. tandfonline.com This intermediate is then S-alkylated to produce a variety of 2-(substituted-thio) derivatives. tandfonline.com The synthesis starts from 2-aminobenzoic acid, which reacts with 4-(2-isothiocyanatoethyl)benzenesulfonamide to form the N-3 substituted 2-thioxoquinazolinone core. tandfonline.com

The S-alkylation of 2-mercaptoquinazolin-4(3H)-one with various haloorganic reagents like ethyl bromide and allyl bromide demonstrates the reactivity of the sulfur at position 2, while the N-3 position remains unsubstituted in these specific examples. nih.gov However, these methods highlight the potential for sequential or orthogonal functionalization strategies where the N-3 position could be substituted first, followed by modification at the 2-thio position.

Table 2: Examples of N-3 Aliphatic/Cyclic Substituted Quinazolinone Analogs

| N-3 Substituent | 2-Position Substituent | Synthetic Method | Reference |

|---|---|---|---|

| Benzyl | -propyl | Reaction of 2-propyl-benzoxazinone with benzyl amine | nih.gov |

| 2-(4-Sulfonamidophenyl)ethyl | -thioxo | Reaction of 2-aminobenzoic acid with 4-(2-isothiocyanatoethyl)benzenesulfonamide | tandfonline.com |

Advanced Synthetic Techniques for Complex 4(3H)-Quinazolinone, 2-(ethylthio)- Analogues

The development of more sophisticated and efficient synthetic methodologies has enabled the construction of complex quinazolinone structures. Multicomponent reactions (MCRs) represent a significant advancement, allowing for the assembly of 2,3-disubstituted quinazolin-4(3H)-ones in a single step from simple starting materials like isatoic anhydride, an amine, and an orthoester. rsc.org This approach is highly convergent and atom-economical, providing rapid access to a library of analogs by varying the components. rsc.org

Furthermore, these MCRs can be extended to four-component tandem condensations. By including an aldehyde in the reaction mixture with isatoic anhydride, an amine, and an orthoester, highly functionalized (E)-2-styrylquinazolin-4(3H)-ones can be synthesized. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of quinazolinone derivatives. rsc.org Reactions that might take several hours under conventional heating can often be completed in minutes under microwave irradiation, leading to improved yields and reduced side products. rsc.org

Tandem reactions, such as the Staudinger–Aza-Wittig–Nucleophilic addition sequence, have been employed to create fused quinazoline systems like indolo[1,2-c]quinazolines, showcasing the potential for building intricate molecular architectures based on the quinazoline core. nih.gov While not directly applied to 2-(ethylthio) derivatives in the cited example, these advanced catalytic and tandem strategies highlight the broad scope of modern organic synthesis in accessing complex heterocyclic compounds.

Investigation of Biological Activities of 4 3h Quinazolinone, 2 Ethylthio Derivatives Preclinical and in Vitro Focus

Antimicrobial Research Initiatives

The emergence of drug-resistant pathogens has intensified the search for new antimicrobial agents. nih.gov Quinazolinone derivatives have shown considerable promise in this area, exhibiting a wide range of activities against various microorganisms. nih.govnih.gov

Derivatives of 4(3H)-quinazolinone have been extensively evaluated for their antibacterial properties, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The structural similarity of quinazolinones to quinolones suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov

In vitro studies are fundamental in determining the intrinsic antibacterial potency of new compounds. Various 2,3-disubstituted 4(3H)-quinazolinone derivatives have been assessed using methods like the agar (B569324) well diffusion and microbroth dilution assays to establish their minimum inhibitory concentrations (MIC). researchgate.netnih.gov

Research has shown that modifications at the 2- and 3-positions of the quinazolinone ring significantly influence antibacterial activity. For instance, a series of 3-ethyl-2-substitutedamino-quinazolin-4(3H)-ones were synthesized and tested against several bacterial strains. ijrps.com Two compounds from this series, 2-(N-(4-Chloro-benzylidene-hydrazino)-3-ethyl-3H-quinazolin-4-one (S6) and 2-(N-(4-Nitro-benzylidene-hydrazino))-3-ethyl-3H-quinazolin-4-one (S7), displayed the most potent activity, with MIC values ranging from 32-63 µg/ml against the tested bacteria. ijrps.com

In another study, new 2,3-disubstituted 4(3H)-quinazolinone derivatives showed mild to high antibacterial effects, particularly against Gram-negative bacteria, with E. coli being the most sensitive. nih.gov Similarly, an investigation into 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives revealed that many of the synthesized compounds possessed strong activity against both Gram-positive and Gram-negative species. researchgate.net Specifically, compounds designated as 8 and 23 were most active against Gram-positive bacteria, while several others showed significant activity against Escherichia coli. researchgate.net

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-(N-(4-Chloro-benzylidene-hydrazino)-3-ethyl-3H-quinazolin-4-one | Gram-positive & Gram-negative bacteria | 32-63 | ijrps.com |

| 2-(N-(4-Nitro-benzylidene-hydrazino))-3-ethyl-3H-quinazolin-4-one | Gram-positive & Gram-negative bacteria | 32-63 | ijrps.com |

| 2,3-disubstituted 4(3H)-quinazolinones | E. coli | Most sensitive | nih.gov |

| Thiazolylketenyl quinazolinone (TQ 4) | MRSA | 0.5 | nih.gov |

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a serious threat to public health, necessitating the development of novel therapeutic agents. nih.gov Quinazolinone derivatives have emerged as potential anti-MRSA agents. A series of novel thiazolylketenyl quinazolinones (TQs) were developed and evaluated for their bacteriostatic potency. nih.gov One derivative, designated TQ 4, which features a thiazole (B1198619) at the 2-position, demonstrated excellent inhibitory activity against MRSA with a low MIC of 0.5 μg/mL. nih.gov This potency was eight times more effective than the comparator, norfloxacin. nih.gov Furthermore, TQ 4 exhibited a low tendency for inducing drug resistance. nih.gov

In addition to antibacterial effects, 4(3H)-quinazolinone derivatives have demonstrated a broad spectrum of antifungal activity. nih.govresearchgate.netnih.govnih.gov Research has explored their efficacy against various fungal strains, including human and plant pathogens.

A study evaluating 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives found that several compounds exhibited strong antifungal activity against a panel of ten fungal strains, which included Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. researchgate.net Another investigation of new 2,3-disubstituted 4(3H)-quinazolinone derivatives reported that all tested fungi were sensitive to the synthesized compounds, mostly at a concentration of 32 μg/ml. nih.gov These compounds were found to act as fungistatic agents. nih.gov

More recent research into quinazolinones synthesized from diamide-containing compounds showed significant antifungal activity against seven phytopathogenic fungi. mdpi.com One compound, in particular, showed an inhibitory effect of 62.42% against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L, suggesting its potential as a lead compound for agricultural applications. mdpi.com

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | A. fumigatus, C. albicans, C. neoformans, etc. | Strong activity | researchgate.net |

| 2,3-disubstituted 4(3H)-quinazolinones | C. albicans, A. niger, A. flavus | Sensitive at 32 µg/ml | nih.gov |

| Quinazolinone derivative (2c) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |

The antiviral potential of quinazolinone derivatives is an active area of research. nih.govnih.gov Studies have investigated their efficacy against a range of viruses, including those responsible for significant human diseases.

A series of tri-substituted quinazolinone compounds were found to exhibit potent antiviral activities against both Zika Virus (ZIKV) and Dengue Virus (DENV). nih.gov Certain di-substituted quinazolinones inhibited ZIKV replication by 68%–90%. nih.gov Further optimization led to the identification of compounds with EC₅₀ values as low as 180 nM against ZIKV. nih.gov

In another study, 2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for broad-spectrum antiviral activity. nih.gov One compound was found to inhibit the replication of several viruses in cell cultures, including parainfluenza-3 virus, reovirus-1, Sindbis virus, and Coxsackie virus B4. nih.gov

Research on traditional Chinese herbal formulas also identified 2-Methylquinazolin-4(3H)-one as a major bioactive component with significant antiviral activity against the H1N1 influenza A virus, with an IC₅₀ of 23.8 μg/mL. mdpi.com This compound was suggested to attenuate the disease process by directly inhibiting viral replication. mdpi.com

Antibacterial Activity: Gram-Positive and Gram-Negative Bacterial Strains

Anti-Inflammatory Research Paradigms

Chronic inflammation is implicated in numerous diseases, and there is a continuous search for new anti-inflammatory agents. nih.govnih.gov Quinazolinone derivatives have been identified as possessing significant anti-inflammatory properties. nih.goviosrjournals.org

In one study, a series of 14 new 3-methyl-4(3H)quinazolinone derivatives were synthesized with the goal of developing new anti-inflammatory leads. nih.gov Their anti-inflammatory activities were assessed using the carrageenan-induced hind paw edema test in mice, a standard preclinical model. All the synthesized compounds showed statistically significant anti-inflammatory effects. nih.gov

Another research effort focused on synthesizing 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives to evaluate their in vivo anti-inflammatory activity. iosrjournals.org All the tested compounds demonstrated significant anti-inflammatory activity, with inhibition of edema ranging from 81-96% compared to the control group in the carrageenan-induced rat paw edema model. iosrjournals.org Furthermore, novel N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine (B92328) moieties have been designed as potential anti-inflammatory agents, showing activity in models of macrophage activation. mdpi.com

| Compound Type | Assay/Model | Activity | Reference |

|---|---|---|---|

| 3-methyl-4(3H)quinazolinone derivatives | Carrageenan-induced paw edema (mice) | Statistically significant effects | nih.gov |

| 4(3H)-quinazolinone, 2-methyl & 2-phenyl derivatives | Carrageenan-induced paw edema (rat) | 81-96% inhibition vs. control | iosrjournals.org |

| Guanidine derivatives of quinazolin-2,4(1H,3H)-dione | LPS-induced macrophage activation | Active | mdpi.com |

Evaluation in In Vitro Inflammatory Models

Derivatives of 2-mercapto-4(3H)-quinazolinone have been synthesized and assessed for their anti-inflammatory capabilities in various in vitro models. researchgate.netnih.gov A key mechanism underlying the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. biotech-asia.orgnih.gov Scientific investigations have consequently focused on the ability of 2-(ethylthio)-4(3H)-quinazolinone derivatives to inhibit these enzymes.

In a study exploring a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones, several compounds demonstrated potent inhibitory activity against COX enzymes. researchgate.netnih.gov The in vitro COX-1/COX-2 inhibition assays are standard methods to evaluate the anti-inflammatory potential of new chemical entities. researchgate.netnih.gov

Modulatory Effects on Inflammatory Mediators

The primary mechanism for the anti-inflammatory effects of the studied quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.govnih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. nih.gov The inhibition of COX-2 is responsible for the therapeutic anti-inflammatory effects, while the inhibition of the COX-1 isoform is often associated with undesirable side effects. biotech-asia.org

A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives were evaluated for their in vitro COX-1 and COX-2 inhibitory activity. nih.gov Certain derivatives showed strong and selective inhibition of the COX-2 enzyme. For instance, compounds where the 2-mercapto group was substituted with a 4-chlorobenzyl (compound 4) or a 4-methoxybenzyl (compound 6) group demonstrated potent COX-2 inhibitory activity with IC50 values of 0.33µM and 0.40µM, respectively. nih.gov These values are comparable to the reference drug celecoxib (B62257) (IC50 0.30µM). nih.gov The selectivity index (SI), a ratio of COX-1 inhibition to COX-2 inhibition, was greater than 303.0 for compound 4 and greater than 250.0 for compound 6, indicating high selectivity for the COX-2 enzyme. nih.gov Other derivatives in the same series also showed effective COX-2 inhibition. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected 2-Substituted Mercapto-4(3H)-quinazolinone Derivatives

| Compound | 2-Substituent | IC50 (µM) for COX-2 | Selectivity Index (SI) vs. COX-1 |

| 4 | 4-Chlorobenzyl | 0.33 | >303.0 |

| 6 | 4-Methoxybenzyl | 0.40 | >250.0 |

| 5 | 3,4-Dichlorobenzyl | 0.70 | >142.0 |

| 8 | 2-Methylbenzyl | 0.80 | >125.0 |

| 13 | Naphthylmethyl | 0.75 | >133.0 |

| Celecoxib (Reference) | - | 0.30 | >333.0 |

Data sourced from a study on 2,3-disubstituted 4(3H)-quinazolinone derivatives. nih.gov

Anticancer Research Applications

The quinazolinone core is found in several approved anticancer drugs, making its derivatives a promising area for oncology research. nih.govmdpi.com Numerous studies have explored the anticancer potential of 4(3H)-quinazolinone derivatives, including those with a 2-thio substituent, revealing activities against a range of cancer types. nih.govresearchgate.net

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic effects of 2-(ethylthio)-4(3H)-quinazolinone derivatives and related compounds have been evaluated against multiple human cancer cell lines. nih.gov Hybrid molecules incorporating the quinazolinone scaffold are a subject of interest for developing new antitumor agents. nih.gov

In one study, new quinazolinone-thiazole hybrids were synthesized and tested for their cytotoxic effects. nih.gov The results indicated that several of these compounds exhibited significant cytotoxic activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov For example, compound A3 in the study showed high cytotoxicity against all three cell lines. nih.gov It was noted that substitutions on the quinazolinone ring played a role in the cytotoxic profile. nih.gov

Another area of investigation involves quinazolinone derivatives linked to a sulfonamide moiety. nih.gov A series of these compounds were tested for in vitro cytotoxicity against lung (A549) and colon (LoVo) cancer cell lines, with some derivatives showing notable activity. nih.gov

Antiproliferative and Apoptotic Induction Studies

Beyond general cytotoxicity, research has delved into the specific mechanisms by which 2-(ethylthio)-4(3H)-quinazolinone derivatives inhibit cancer cell growth, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Several novel quinazoline-derived compounds have been synthesized that exert their anticancer effect through the induction of apoptosis. nih.gov

One study focused on a novel quinazolin-4(3H)-one derivative, BIQO-19, which demonstrated effective antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to standard therapies. nih.gov This compound was found to inhibit Aurora Kinase A, leading to G2/M phase cell cycle arrest and subsequent apoptosis in H1975 NSCLC cells. nih.gov The antiproliferative activities of BIQO-19 were evaluated using a sulforhodamine B (SRB) assay, which confirmed its growth inhibition effects on various NSCLC cell lines. nih.gov

Furthermore, a benzimidazole-quinazolinone derivative with a 2-thio linkage was reported to induce G2/M phase cell cycle arrest and trigger apoptosis in melanoma cells. mdpi.com Quinazolinone-based compounds are known to have the potential to induce apoptosis in cancer cells, which is a crucial mechanism for slowing tumor progression. mdpi.com

Table 2: Antiproliferative Activity of BIQO-19 against Human NSCLC Cell Lines

| Cell Line | Type | IC50 (µM) |

| H23 | NSCLC | 1.83 |

| H460 | NSCLC | 1.76 |

| A549 | NSCLC | 2.11 |

| H1975 | EGFR-TKI-resistant NSCLC | 1.95 |

| H1299 | NSCLC | 2.05 |

Data represents the concentration of BIQO-19 required to inhibit cell growth by 50% (IC50). nih.gov

Other Investigated Biological Activities (Preclinical)

The versatility of the 4(3H)-quinazolinone scaffold has prompted investigations into a range of other potential therapeutic applications beyond anti-inflammatory and anticancer activities. mdpi.comiosrjournals.org

Anticonvulsant Properties

The 4(3H)-quinazolinone ring system has been identified as having potential anticonvulsant effects. iosrjournals.org Preclinical studies have been conducted on various derivatives to assess their efficacy in seizure models. A study on a series of 2,3,8-trisubstituted-4(3H)-quinazoline derivatives showed that several compounds possessed anticonvulsant activity in both maximal electroshock (MES) and chemically induced seizure tests. nih.gov

In a separate investigation, a series of compounds featuring a 2-(alkylthio)benzo[d]oxazole moiety linked to a triazolone was synthesized and evaluated for anticonvulsant properties. nih.gov The structural feature of an alkylthio group is relevant to the 2-(ethylthio) core. Several of these compounds displayed activity in MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov One compound, 4g, was particularly potent, and its mechanism was suggested to be related to an increase in the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov

Antimalarial Potential

The quinazolinone scaffold is a significant area of interest in the development of new antimalarial agents. Research into 2,3-disubstituted-4(3H)-quinazolinone derivatives has shown promising results in preclinical in vivo models. These compounds have been evaluated for their ability to suppress parasitic growth, indicating their potential as a basis for future antimalarial drugs. nih.govnih.gov

In a study using a 4-day suppressive test in mice infected with the chloroquine-sensitive Plasmodium berghei ANKA strain, a series of 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone derivatives demonstrated significant antimalarial activity. nih.gov The tested compounds showed a mean percentage suppression of parasitemia ranging from 43.71% to 72.86%, which was statistically significant compared to the negative control group. nih.gov Notably, compounds featuring specific substitutions on the styryl and aryl moieties displayed enhanced activity. For instance, compounds designated as 12 and 13 in the study exhibited the most potent effects, with mean percentage suppressions of 72.86% and 67.60%, respectively. nih.gov These findings suggest that the 2,3-disubstituted-4(3H)-quinazolinone framework is a viable scaffold for the further development of novel antimalarial therapies. nih.gov

Table 1: In Vivo Antimalarial Activity of Selected 2,3-Disubstituted-4(3H)-Quinazolinone Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Mean Percentage Suppression (%) |

|---|---|

| Compound 12 | 72.86 |

| Compound 13 | 67.60 |

| Other Analogs | 43.71 - 55.00 |

Antidiabetic and Antioxidant Activities

Derivatives of the quinazolinone core structure have been investigated for their potential in managing diabetes and mitigating oxidative stress. Certain 2,3-dihydroquinazolin-4(1H)-ones have demonstrated the ability to lower blood sugar levels and exhibit antioxidant properties. nih.gov A direct correlation between the antidiabetic and antioxidant potential of these compounds has been suggested, where substances with higher glucose-lowering effects often display significant antioxidant capacity. nih.gov

In preclinical studies, specific quinazolinone derivatives were found to effectively reduce blood sugar levels. nih.gov For example, compounds identified as 4j and 4l in one study were particularly effective at lowering blood glucose. nih.gov Furthermore, these compounds were evaluated for their antioxidant activity through various assays, including 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging. nih.gov Compound 4j emerged as an excellent antioxidant agent, making it a candidate for further investigation. nih.gov Another study focusing on triazoloquinazolines found that compounds 30 , 36 , and 38-40 showed the highest capacity to scavenge free radicals when compared to the synthetic antioxidant butylated hydroxyl toluene (B28343) (BHT). nih.gov

Table 2: Antidiabetic and Antioxidant Profile of Selected Quinazolinone Derivatives

This table is interactive. You can sort and filter the data.

| Compound | Noted Biological Activity |

|---|---|

| Compound 4j | Potent blood sugar reduction, Excellent antioxidant |

| Compound 4l | Potent blood sugar reduction |

| Compound 30 | High free radical scavenging activity |

| Compound 36 | High free radical scavenging activity |

| Compound 38 | High free radical scavenging activity |

| Compound 39 | High free radical scavenging activity |

| Compound 40 | High free radical scavenging activity |

Cholinesterase and β-Amyloid Aggregation Inhibition

The development of multi-target agents for neurodegenerative diseases like Alzheimer's has led to the investigation of quinazoline (B50416) derivatives for their ability to inhibit key pathological processes. A study of 2,4-disubstituted quinazolines revealed their potential to act as dual inhibitors of both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and the aggregation of beta-amyloid (Aβ) peptides. nih.gov

Several derivatives from the synthesized library demonstrated inhibitory activity against both AChE and BuChE, with IC₅₀ values in the micromolar range. nih.gov One notable compound, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) , was identified as a potent dual inhibitor, with an AChE IC₅₀ of 2.1 µM and a BuChE IC₅₀ of 8.3 µM. nih.gov In addition to cholinesterase inhibition, this compound also effectively inhibited Aβ₄₀ aggregation with an IC₅₀ of 2.3 µM. Another derivative, 4-(benzylamino)quinazolin-2-ol (Compound 15b) , proved to be a particularly potent inhibitor of Aβ aggregation, with an IC₅₀ of 270 nM for Aβ₄₀. These findings highlight the suitability of the 2,4-disubstituted quinazoline template for creating multi-targeting agents for Alzheimer's disease. nih.gov

Table 3: Inhibitory Activity of Selected Quinazoline Derivatives on Cholinesterases and Aβ Aggregation

This table is interactive. You can sort and filter the data.

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ₄₀ Aggregation Inhibition IC₅₀ |

|---|---|---|---|

| Compound 9 | 2.1 | 8.3 | 2.3 µM |

| Compound 15b | - | - | 270 nM |

Carbonic Anhydrase Inhibition

Derivatives of 2-mercapto-4(3H)-quinazolinone have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are metalloenzymes involved in various physiological processes, and specific isoforms, such as hCA IX and XII, are associated with tumorigenesis, making them attractive targets for anticancer drug design. nih.gov

A series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides has been shown to be potent inhibitors of several hCA isoforms. nih.gov Many of these novel compounds effectively inhibited the tumor-associated isoforms hCA IX and hCA XII, with some showing high selectivity over the cytosolic isoforms hCA I and II. nih.govmdpi.com For example, Compound 4 from one study demonstrated potent and selective inhibition of hCA IX and hCA XII with inhibition constant (Kᵢ) values of 8.0 nM and 10.8 nM, respectively, which are comparable or superior to the standard inhibitor Acetazolamide (AAZ). nih.gov Similarly, Compound 2 showed Kᵢ values of 40.7 nM and 13.0 nM against hCA IX and hCA XII. nih.gov The selectivity of these compounds is a critical factor, as it may lead to a more favorable therapeutic profile by avoiding the inhibition of off-target isoforms. nih.gov

Table 4: In Vitro Inhibitory Activity (Kᵢ, nM) of Selected 2-Substituted-thio-Quinazolinone Derivatives against hCA Isoforms

This table is interactive. You can sort and filter the data.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 |

| Compound 2 | 938.3 | 127.3 | 40.7 | 13.0 |

| Compound 4 | 761.5 | 185.6 | 8.0 | 10.8 |

| Compound 5 | 614.4 | 148.5 | 25.4 | 28.1 |

VEGFR-2 Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 tyrosine kinase is a major strategy in cancer therapy. The quinazolinone scaffold is a well-established pharmacophore for kinase inhibitors, and derivatives of 2-(ethylthio)-4(3H)-quinazolinone have been designed and synthesized as potent VEGFR-2 inhibitors. rsc.orgnih.gov

In one study, a series of S-alkylated quinazolin-4(3H)-ones were evaluated for dual EGFR/VEGFR-2 inhibitory activity. Compound 4 from this series showed potent VEGFR-2 inhibition with an IC₅₀ of 0.15 µM, comparable to the standard drug Sorafenib (IC₅₀ = 0.09 µM). rsc.org Another investigation into quinazolin-4(3H)-ones bearing a urea (B33335) functionality also identified potent VEGFR-2 inhibitors. nih.gov Within this series, Compound 5p was the most active, with a VEGFR-2 IC₅₀ of 0.117 µM, followed by Compound 5h (IC₅₀ = 0.215 µM) and Compound 5d (IC₅₀ = 0.274 µM). These values are competitive with Sorafenib's IC₅₀ of 0.069 µM in the same assay. nih.gov These results underscore the potential of this chemical class to produce effective anti-angiogenic agents for cancer treatment. nih.gov

Table 5: VEGFR-2 Inhibitory Activity of Selected Quinazolinone Derivatives

This table is interactive. You can sort and filter the data.

| Compound | VEGFR-2 IC₅₀ (µM) | Reference Drug | Reference Drug VEGFR-2 IC₅₀ (µM) |

|---|---|---|---|

| Compound 4 | 0.15 | Sorafenib | 0.09 |

| Compound 5p | 0.117 | Sorafenib | 0.069 |

| Compound 5h | 0.215 | Sorafenib | 0.069 |

| Compound 5d | 0.274 | Sorafenib | 0.069 |

Molecular Mechanisms of Action for 4 3h Quinazolinone, 2 Ethylthio Analogues Hypotheses and in Vitro Evidence

Elucidation of Molecular Targets

Analogues of 2-(ethylthio)-4(3H)-quinazolinone have been identified as potent modulators of several key biological targets. Their chemical scaffold serves as a versatile backbone for designing inhibitors that can selectively interact with enzymes and receptors, influencing cellular signaling and processes. mdpi.comnih.gov The quinazoline (B50416) ring is a privileged structure in medicinal chemistry, known for its role in developing targeted therapeutic agents. mdpi.comnih.govnih.gov

A primary mechanism of action for this class of compounds is the inhibition of specific enzymes that are crucial for cell growth and survival.

Kinase Inhibition The quinazoline framework is a well-established pharmacophore for kinase inhibitors, which are enzymes that play a pivotal role in cell signaling, growth, and differentiation. mdpi.comnih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov

Notable examples of FDA-approved quinazoline-based kinase inhibitors include Gefitinib and Vandetanib, which target the epidermal growth factor receptor (EGFR) and are used in the treatment of non-small-cell lung cancer (NSCLC). mdpi.comnih.gov Building on this precedent, various 2-(ethylthio)-4(3H)-quinazolinone analogues have been investigated as inhibitors of several kinases:

c-Met and VEGFR-2 Tyrosine Kinases: The dual inhibition of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) is a strategic approach to overcoming therapeutic resistance. nih.gov A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual inhibitors. nih.gov In vitro enzyme assays demonstrated that several of these compounds potently inhibited both c-Met and VEGFR-2 tyrosine kinases, with IC₅₀ values in the nanomolar range. nih.gov

Aurora Kinase A (AKA): This kinase is a cell cycle regulator and a potential target for NSCLC therapy. nih.gov A derivative named BIQO-19 was developed as an AKA inhibitor and showed effective suppression of activated AKA in NSCLC cells, including those resistant to EGFR inhibitors. nih.gov

Other Kinases: Broader screenings have been performed to understand the selectivity of these compounds. One study evaluated new 2-substituted quinazolines against a panel of 109 kinases, identifying compounds with varying degrees of potency and selectivity. mdpi.comresearchgate.net Molecular docking studies have also suggested potential interactions with cyclin-dependent kinase 2 (CDK2) and protein kinase CK2. researchgate.netresearchgate.net

Table 1: In Vitro Kinase Inhibition by Quinazolinone Analogues

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line/Assay | Reference |

|---|---|---|---|---|

| 2c | c-Met TK | 0.084 | Enzyme Assay | nih.gov |

| VEGFR-2 TK | 0.052 | Enzyme Assay | nih.gov | |

| 4b | c-Met TK | 0.063 | Enzyme Assay | nih.gov |

| VEGFR-2 TK | 0.071 | Enzyme Assay | nih.gov | |

| 4e | c-Met TK | 0.052 | Enzyme Assay | nih.gov |

| VEGFR-2 TK | 0.065 | Enzyme Assay | nih.gov |

| BIQO-19 | Aurora Kinase A | Not specified | H1975 NSCLC cells | nih.gov |

Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and protons. nih.gov Specific isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are linked to cancer progression and metastasis, making them valuable anticancer targets. nih.gov

A series of 4-(2-(2-(substituted-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamides demonstrated potent and selective inhibition against human CA (hCA) isoforms. nih.gov Compounds were particularly effective against the tumor-associated isoforms hCA IX and hCA XII. nih.gov For instance, compound 4 showed a high selectivity for inhibiting hCA IX and XII over the ubiquitous hCA I and II isoforms. nih.gov Structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring attached to the ethylthio group could significantly influence inhibitory activity and selectivity. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Quinazolinone Analogues

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| 2 | 938.3 | 291.5 | 40.7 | 49.1 | nih.gov |

| 4 | 760.3 | 185.7 | 8.0 | 10.8 | nih.gov |

| 5 | 338.8 | 140.2 | 14.1 | 22.4 | nih.gov |

| 6 | 441.7 | 106.3 | 25.1 | 45.2 | nih.gov |

In addition to inhibiting soluble enzymes, quinazolinone analogues can modulate the activity of cell surface receptors, many of which possess intrinsic enzyme activity (receptor tyrosine kinases).

EGFR, c-Met, and VEGFR-2: As discussed under kinase inhibition, these molecules act as receptor tyrosine kinase inhibitors. By binding to the kinase domain of receptors like EGFR, c-Met, and VEGFR-2, they block the downstream signaling pathways that lead to cell proliferation and survival. nih.govnih.gov

GABA-A Receptor: Molecular modeling studies have also proposed that certain 2-substituted-3-allyl-4(3H)-quinazolinone derivatives may exert anticonvulsant activity through their binding affinity for the GABA-A receptor, a key ion channel in the central nervous system. hilarispublisher.com

The inhibition of molecular targets by 2-(ethylthio)-4(3H)-quinazolinone analogues translates into significant effects on fundamental cellular processes, most notably the cell cycle and apoptosis (programmed cell death). nih.gov

Cell Cycle Arrest By interfering with the function of regulatory proteins like kinases, these compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

G2/M Phase Arrest: Two potent antileukemic compounds, 4a and 4d , were shown to arrest the cell cycle at the G2/M transition phase in Jurkat and THP-1 leukemia cells. researchgate.net Similarly, the Aurora Kinase A inhibitor BIQO-19 induced G2/M arrest in NSCLC cells. nih.gov

G1 Phase Arrest: In MCF-7 breast cancer cells, compounds 4d and 4f were found to cause cell cycle arrest at the G1 phase. nih.gov

Induction of Apoptosis A crucial mechanism for many anticancer agents is the ability to induce apoptosis. Several studies have confirmed that quinazolinone derivatives are effective apoptosis inducers. mdpi.comnih.gov

Flow cytometry analysis demonstrated that compounds 4a and 4d induced apoptosis in leukemia cells in a dose-dependent manner. researchgate.net

In MCF-7 cells, compounds 4d and 4f were also shown to mediate apoptosis. nih.gov

A chiral 2-(ethylthio)-thiazolone analogue was reported to induce apoptosis in HeLa cells by activating the mitochondrial apoptotic pathway. nih.gov

Table 3: Effects of Quinazolinone Analogues on Cellular Pathways

| Compound(s) | Cell Line(s) | Cellular Effect | Reference |

|---|---|---|---|

| 4a, 4d | Jurkat, THP-1 | G2/M Phase Arrest, Apoptosis Induction | researchgate.net |

| 4d, 4f | MCF-7 | G1 Phase Arrest, Apoptosis Induction | nih.gov |

| BIQO-19 | H1975 (NSCLC) | G2/M Phase Arrest, Apoptosis Induction | nih.gov |

Binding Mode Analysis through Molecular Docking Studies

To visualize and understand the interactions between 2-(ethylthio)-4(3H)-quinazolinone analogues and their molecular targets, researchers frequently employ molecular docking simulations. These computational studies predict the most favorable binding poses and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.gov

Carbonic Anhydrase: Docking studies of potent and selective CA inhibitors revealed that the sulfonamide group coordinates with the zinc ion in the active site, a classic interaction for this class of inhibitors. The quinazolinone scaffold and its substituents form additional hydrogen bonds and van der Waals interactions with amino acid residues, which accounts for the observed selectivity between different CA isoforms. nih.gov

c-Met and VEGFR-2 Kinases: Docking of dual inhibitors into the ATP-binding sites of c-Met and VEGFR-2 showed that the quinazoline core acts as a scaffold. Specific interactions were identified, such as hydrogen bonds with highly conserved aspartate residues (Asp1222 in c-Met and Asp1046 in VEGFR-2) in the hinge region of the kinase domain. nih.gov These interactions mimic those of known kinase inhibitors and are critical for potent inhibition. nih.gov

GABA-A Receptor: Modeling studies predicted the binding affinity of anticonvulsant quinazolinone derivatives towards the GABA-A receptor, providing a hypothesis for their mechanism of action. hilarispublisher.com

Other Targets: Docking has also been used to explore interactions with other potential targets, including cyclin-dependent kinase 2 (CDK2) and the main protease of the COVID-19 virus. researchgate.netekb.eg

Table 4: Key Interactions from Molecular Docking Studies

| Compound(s) | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 17, 20 | hCA IX, hCA XII | Zinc ion, Thr200, Pro201 | Coordination, Hydrogen Bonds | nih.gov |

| 4b | c-Met TK | Asp1222 | Hydrogen Bond | nih.gov |

| VEGFR-2 TK | Asp1046 | Hydrogen Bond | nih.gov | |

| 4e | c-Met TK | Asp1222 | Hydrogen Bond | nih.gov |

In Vitro Mechanistic Investigations (e.g., Enzyme Assays, Cell-Based Assays)

The hypotheses generated from molecular modeling are substantiated through rigorous in vitro testing. Enzyme and cell-based assays provide quantitative data on the potency and efficacy of the compounds, confirming their mechanisms of action.

Enzyme Assays Direct measurement of enzyme inhibition is a cornerstone of mechanistic studies.

For carbonic anhydrase inhibitors, assays measuring the esterase activity of purified hCA isoforms were used to determine inhibition constants (Kᵢ). nih.gov These assays confirmed that compounds like 4 and 5 were potent inhibitors of tumor-related hCA IX and XII, with Kᵢ values in the low nanomolar range. nih.gov

For kinase inhibitors, assays measuring the phosphorylation activity of purified c-Met and VEGFR-2 tyrosine kinases were performed to calculate IC₅₀ values. nih.gov These experiments validated the dual inhibitory potential of compounds such as 2c , 4b , and 4e . nih.gov

Cell-Based Assays Cell-based assays are critical for evaluating the effects of a compound in a more biologically relevant context.

Antiproliferative Assays: The cytotoxic effects of quinazolinone analogues are commonly tested against a panel of cancer cell lines. mdpi.com For example, compounds 4a and 4d were found to suppress the proliferation of leukemia cell lines with IC₅₀ values between 4 and 6.5 µM. researchgate.net Another study found that compounds 4d and 4f exerted strong cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values of 2.5 and 5 µM, respectively. nih.gov

Cell Cycle and Apoptosis Assays: Flow cytometry is a key technique used to analyze the cell cycle distribution and quantify apoptosis. These assays have repeatedly confirmed that quinazolinone analogues induce cell cycle arrest (at G1 or G2/M phases) and trigger programmed cell death, consistent with the inhibition of their molecular targets. researchgate.netnih.gov

These in vitro investigations provide concrete evidence for the molecular mechanisms hypothesized for 2-(ethylthio)-4(3H)-quinazolinone analogues, validating their potential as specific enzyme inhibitors and modulators of critical cellular pathways.

Structure Activity Relationship Sar Studies of 4 3h Quinazolinone, 2 Ethylthio Derivatives

Impact of Substituents at the C-2 Position (ethylthio and related groups)

The substituent at the C-2 position of the 4(3H)-quinazolinone ring plays a crucial role in determining the molecule's biological activity. The presence of a thioether group, such as the ethylthio moiety, is a common feature in many biologically active quinazolinone derivatives. nih.gov

Variation of Alkyl Chain Length in the Thioether Moiety

The length of the alkyl chain attached to the sulfur atom at the C-2 position can significantly influence the biological activity of 2-thioalkyl-4(3H)-quinazolinones. Studies have shown that varying the chain length can modulate the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets.

Research on other heterocyclic compounds has demonstrated a clear structure-activity relationship related to alkyl chain length. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org Conversely, shorter chains (less than five carbons) rendered the compounds inactive. chemrxiv.org Similarly, studies on olivetolic acid derivatives revealed that elongation of the alkyl side-chain was effective in conferring antibacterial activity, with a clear chain-length-dependent increase in potency. nih.gov These findings suggest that an optimal alkyl chain length is often required for maximal biological activity, as excessively long chains can lead to decreased efficacy due to steric hindrance. nih.gov

Influence of Other Heteroatom Substitutions at C-2

The introduction of different heteroatoms or functional groups at the C-2 position significantly alters the electronic and steric profile of the quinazolinone scaffold, leading to a wide range of biological activities. The incorporation of various heterocyclic rings, such as phenothiazine, triazole, and pyridine, at the C-2 position has been shown to impart insecticidal, anti-bacterial, and anti-fungal properties. nih.gov

Furthermore, the substitution of the thioether with other moieties like hydrazine (B178648), hydrazine derivatives, and urea (B33335) derivatives has been investigated to explore their potential as anticancer agents. nih.gov It was observed that the absence of bulky substituents on the hydrazine moiety improved activity by reducing steric hindrance. nih.gov In contrast, the introduction of heterocyclic groups like imidazole, triazole, and thiazole (B1198619) at the C-2 position has yielded derivatives with notable antibacterial and antifungal effects. mdpi.com

Role of Substitution at the N-3 Position on Biological Efficacy

The N-3 position of the 4(3H)-quinazolinone ring is a critical site for substitution, and modifications at this position have a profound impact on the biological properties of the resulting derivatives. researchgate.netnih.govnih.gov

Electronic and Steric Effects of Phenyl and Substituted Phenyl Groups

The introduction of a phenyl ring at the N-3 position is a common strategy in the design of bioactive quinazolinones. The electronic nature and steric bulk of substituents on this phenyl ring can fine-tune the biological activity. For instance, in a series of 3-substituted phenyl quinazolinone derivatives designed as anti-cancer agents, it was found that the presence of electron-withdrawing groups like fluorine and chlorine on the phenyl ring was favorable for activity. nih.gov Specifically, the activity followed the order F > Cl, highlighting the importance of the electronic profile. nih.gov

Bulky substituents at the N-3 position are also thought to play a role in the stable and favorable positioning of the molecule within the binding sites of target proteins. nih.gov However, excessively bulky groups can also lead to a decrease in effectiveness. nih.gov The steric effect of a non-planar, propeller-like configuration of a diphenylamino group at the N-3 position has been shown to prevent π-π stacking and quenching, leading to an increase in quantum yield in fluorescent derivatives. nih.gov

| Compound | R (Substitution on Phenyl Ring) | MCF-7 (IC50 µM) | SW480 (IC50 µM) | Reference |

|---|---|---|---|---|

| 7g | 4-OCH3 | >50 | >50 | nih.gov |

| 7h | 4-N(CH3)2 | >50 | >50 | nih.gov |

| - | 4-F | 12.84 ± 0.84 | 10.90 ± 0.84 | nih.gov |

| - | 4-Cl | - | - | nih.gov |

Impact of Heterocyclic and Aliphatic N-3 Substituents

Substitution at the N-3 position is not limited to aryl groups; aliphatic and heterocyclic moieties have also been extensively investigated. The incorporation of five-membered heterocycles at the N-3 position of the 4-(3H)-quinazolinone scaffold has been a subject of significant interest. researchgate.net These substitutions can lead to compounds with a wide array of biological activities.

In a study of antibacterial 4(3H)-quinazolinones, various N-3 substitutions were explored. nih.gov The nature of the substituent at this position was found to be critical for activity against Staphylococcus aureus. While specific data on N-3 heterocyclic and aliphatic substituents for 2-(ethylthio) derivatives is limited in the provided results, the general SAR principles for the 4(3H)-quinazolinone core highlight the importance of this position for modulating biological efficacy. nih.gov

Importance of Substitution on the Benzo Ring (Positions 6, 7, 8)

Studies have shown that the presence of halogen atoms, such as chlorine and bromine, on the quinazoline (B50416) ring can lead to an increase in antitumor activity. nih.gov Specifically, the introduction of iodine at the 6 and 8 positions has been reported to significantly improve antibacterial activity. nih.gov In contrast, a di-chlorine substitution on the quinazoline ring was found to considerably decrease activity compared to a mono-substituted bromine. nih.gov

Furthermore, the position of the substituent on the benzo ring is crucial. For example, in a study on 3-arylquinazolin-4(3H)-ones, a methoxy (B1213986) group at the 6-position was well-tolerated, while a 7-CF3 substituted derivative also showed high enantioselectivity in catalytic bromination, suggesting that both electron-donating and electron-withdrawing groups are tolerated at these positions. nih.gov

| Position | Substituent | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| 6 and 8 | Iodine | Improved activity | Antibacterial | nih.gov |

| - | Di-chlorine | Decreased activity | Anticancer | nih.gov |

| - | Mono-bromine | Higher activity than di-chloro | Anticancer | nih.gov |

| 6 | Methoxy | Tolerated | - | nih.gov |

| 7 | CF3 | Tolerated | - | nih.gov |

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the quinazolinone ring play a crucial role in determining the biological activity profile. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the molecule's interaction with its biological targets.

For anticonvulsant activity, SAR studies have revealed that the presence of an electron-donating substituent at position 2 of the quinazolinone ring is generally favorable. nih.gov The ethylthio group (–S-CH₂CH₃) itself is considered an EDG, which aligns with this finding. Further substitution on the quinazolinone ring system can fine-tune this activity. For example, in one study, compounds with an allyl group at position 3 showed higher anticonvulsant activity when an EDG was present at position 2, compared to derivatives with a benzyl (B1604629) group at position 3. nih.gov

In the realm of antimicrobial agents, the influence of these groups can be more varied. One study on 2-(chloromethyl)-3-substituted quinazolinones found that derivatives with EDGs like methoxy (–OCH₃) and methyl (–CH₃) on a phenyl ring at position 3 were more active antibacterials compared to compounds with other electron-donating or withdrawing groups. nih.gov Conversely, research on other quinazolinone series has shown that potent activity can be achieved with EWGs. For instance, a 2-(4-Nitrophenyl) derivative exhibited COX-2 inhibition, indicating that nitro groups can be compatible with certain biological activities. researchgate.net

Table 2: Influence of EDGs and EWGs on Quinazolinone Activity

| Group Type | Substituent Example | Position | Observed Effect on Activity | Biological Activity Context | Reference |

|---|---|---|---|---|---|

| EDG | Ethylthio | 2 | Favorable for activity | Anticonvulsant | nih.gov |

| EDG | Methoxy, Methyl | 3 (on phenyl ring) | Increased activity | Antimicrobial | nih.gov |

| EWG | Nitro | 2 (on phenyl ring) | Moderate activity | Anti-inflammatory (COX-2) | researchgate.net |

Comprehensive SAR Paradigms for Specific Biological Activities

The core 2-(ethylthio)-4(3H)-quinazolinone structure is a versatile scaffold that has been optimized for various therapeutic targets, including as an anticonvulsant, antimicrobial, and anti-inflammatory agent.

Anticonvulsant Activity: The anticonvulsant potential of quinazolinone derivatives is well-documented. Key structural requirements for binding to the GABA-A receptor, a common target for anticonvulsants, have been identified. nih.gov These include:

The quinazolinone moiety acting as a hydrophobic domain.

The nitrogen atom at position 1 (N1) serving as an electron donor.

The carbonyl group at position 4 acting as a hydrogen bond acceptor.

Substituents at positions 2 and 3 are critical for determining the potency and pharmacokinetics. nih.gov The presence of an electron-donating group at position 2, such as the ethylthio group, is considered beneficial for anticonvulsant action. nih.gov

Substitutions at positions 2 and 3 are critical. nih.gov

The presence of halogen atoms (e.g., Cl, Br) at positions 6 and 8 enhances activity. nih.gov

A substituted aromatic ring at the N-3 position often leads to potent compounds. nih.gov

One comprehensive study evaluated 77 variants of a 4(3H)-quinazolinone scaffold and identified a compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This underscores the potential of the quinazolinone core in combating drug-resistant bacteria.

Anti-inflammatory Activity: Many 4(3H)-quinazolinone derivatives have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes. iosrjournals.org A series of 2-mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives were synthesized and showed potent and selective COX-2 inhibitory activity. nih.govresearchgate.net The 2-mercapto group in these analogs is a close structural relative of the 2-ethylthio group. The SAR for these selective COX-2 inhibitors revealed that:

Small, lipophilic groups such as chloro (Cl) or methyl (CH₃) on the substituent at the 2-mercapto position led to high potency.

The pyridylethyl moiety at the N-3 position was a key feature for activity.

These findings suggest that the 2-(ethylthio) scaffold is a promising starting point for designing novel anti-inflammatory drugs, particularly selective COX-2 inhibitors. nih.govresearchgate.net

Computational and in Silico Approaches in the Research of 4 3h Quinazolinone, 2 Ethylthio

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 2-(ethylthio)-4(3H)-quinazolinone derivatives interact with their biological targets at a molecular level.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been employed to predict the binding modes and estimate the binding affinities of 2-(ethylthio)-4(3H)-quinazolinone derivatives with various biological targets. For instance, studies have explored the interactions of these compounds with enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). research-nexus.netnih.govnih.gov The docking results help in visualizing how the ligand fits into the active site of the protein and provide a rank ordering of different derivatives based on their predicted binding energies. nih.gov

In one study, a series of 2-(alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-ones were docked into the active site of VEGFR-2 to determine their binding preferences. researchgate.net The docking scores, which are indicative of binding affinity, are crucial for identifying promising lead compounds for further development. researchgate.net Similarly, docking studies of quinazolinone derivatives with targets like cyclin-dependent kinase 2 (CDK2) have shown favorable binding properties, suggesting their potential as anticancer agents. nih.gov The negative energy values obtained from these simulations are indicative of stable ligand-protein complexes. nih.gov

Below is an interactive table summarizing the results of molecular docking studies for various quinazolinone derivatives.

| Compound Class | Target Protein | Key Findings |

| 2-(Alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-ones | VEGFR-2 | Determination of specific binding preferences at the target site. researchgate.net |

| Thioxoquinazolin-4(3H)-one derivatives | CDK2, Butyrylcholinesterase, GABA receptor | Showed better docking properties with CDK2 compared to the other two enzymes. nih.gov |

| Quinazolin-4(3H)-one analogs | EGFR | Designed compounds exhibited better docking scores compared to the standard drug Gefitinib. nih.gov |

| S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives | Carbonic Anhydrase IX and XII | Highly selective inhibitors exhibited excellent interaction within the putative binding site. nih.gov |

Identification of Key Interacting Residues

A critical outcome of molecular docking is the identification of key amino acid residues within the target's active site that are essential for ligand binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are vital for the stability of the ligand-protein complex. For example, in the context of NF-κB inhibition, key residues such as Arg54, Arg56, Tyr57, and others have been identified as important for the binding of quinazolinone derivatives. nih.gov

In the case of VEGFR-2, the pharmacophore often involves a hydrogen bond acceptor interacting with Cys917 in the ATP-binding domain and a hydrophobic aryl ring occupying the space between the ATP-binding domain and the DFG motif. nih.gov Similarly, for EGFR inhibitors, specific interactions with key residues in the kinase domain are crucial for their inhibitory activity. nih.gov Understanding these key interactions provides a roadmap for designing new derivatives with improved affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for quinazolinone derivatives to predict their biological activities, such as their inhibitory effects on various enzymes. nih.govjapsonline.com These models are typically built using a training set of compounds with known activities and then validated using a separate test set. unar.ac.id A statistically robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. japsonline.comresearchgate.net

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for quinazolin-4(3H)-one analogs as EGFR inhibitors. nih.govunar.ac.id These models have shown good predictive power, with high correlation coefficients (R²) and cross-validated correlation coefficients (q²). nih.govjapsonline.com The ultimate goal is to use these predictive models to design novel compounds with enhanced biological activity. japsonline.com

Identification of Physiochemical Descriptors Influencing Activity

A key aspect of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. researchgate.net These descriptors can be steric, electronic, or hydrophobic in nature. For quinazolin-4(3H)-one derivatives, QSAR studies have highlighted the importance of descriptors such as AM1_Eele (electrostatic energy), AM1_HF (heat of formation), AM1_LUMO (energy of the lowest unoccupied molecular orbital), apol (polarizability), and ASA_H (hydrophilic surface area). japsonline.com

The contour maps generated from 3D-QSAR models provide a visual representation of where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favored or disfavored for optimal activity. unar.ac.id This information is invaluable for medicinal chemists in designing new molecules with improved potency.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of 2-(ethylthio)-4(3H)-quinazolinone research, DFT calculations provide insights into the electronic properties of these molecules, which are fundamental to their reactivity and interactions with biological targets. nih.govmui.ac.ir